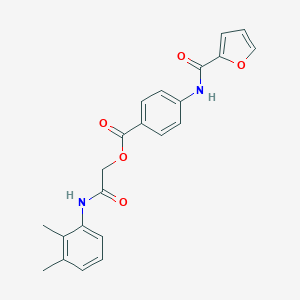
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate, also known as DFOB, is a chemical compound that has gained significant attention in the field of scientific research. DFOB is a chelator that is commonly used in the detection and treatment of iron overload disorders.
Mechanism of Action
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate works by binding to iron in the body, forming a complex that is then excreted through the urine. This process helps to remove excess iron from the body and prevent the complications associated with iron overload disorders. This compound has a high affinity for iron, which makes it an effective chelator for the treatment of these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to remove excess iron from the body, this compound has also been shown to have antioxidant properties. This means that it can help to reduce oxidative stress in the body, which can lead to a number of health problems. This compound has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body and prevent the development of chronic diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate in lab experiments is its high affinity for iron. This makes it an effective tool for studying iron metabolism and the effects of iron overload on the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate. One area of interest is the development of new chelators that are more effective and less toxic than this compound. Another area of interest is the use of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, there is a need for more research on the long-term effects of this compound use, particularly in patients with iron overload disorders.
Synthesis Methods
The synthesis of 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate involves the reaction between 2-(2,3-Dimethylanilino)-2-oxoethyl 4-aminobenzoate and 2-furoyl chloride in the presence of triethylamine. This reaction results in the formation of this compound, which is then purified through column chromatography.
Scientific Research Applications
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate has been extensively studied for its potential applications in the field of medicine. One of the primary uses of this compound is in the treatment of iron overload disorders, such as thalassemia and sickle cell disease. This compound works by binding to excess iron in the body, which can cause damage to organs and tissues. By removing excess iron, this compound can help to prevent the complications associated with iron overload disorders.
properties
Molecular Formula |
C22H20N2O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C22H20N2O5/c1-14-5-3-6-18(15(14)2)24-20(25)13-29-22(27)16-8-10-17(11-9-16)23-21(26)19-7-4-12-28-19/h3-12H,13H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
UOKCATDVDMDMBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)